Mecillinam, also known as amdinocillin, is a β-lactam antibiotic that exhibits potent activity against Gram-negative bacteria, especially Enterobacteriaceae. [] Unlike other β-lactams, mecillinam displays a unique mechanism of action, specifically targeting penicillin-binding protein 2 (PBP2). [] Its primary application in research revolves around understanding its unique properties, resistance mechanisms, and potential applications in combating increasingly resistant pathogens.
Chemical Reactions Analysis
Mecillinam distinguishes itself from other β-lactam antibiotics by exclusively binding to penicillin-binding protein 2 (PBP2) in Escherichia coli, inhibiting cell wall elongation and, indirectly, cell division. [] This unique mechanism of action contributes to its effectiveness against certain Gram-negative bacteria. Interestingly, mecillinam resistance can be overcome by increasing levels of guanosine 3’‐diphosphate 5’‐diphosphate (ppGpp), a nucleotide effector of the stringent response. [] Resistance mechanisms primarily involve mutations in various genes, including cysB, which encodes the main regulator of cysteine biosynthesis, leading to increased levels of PBP1B and LpoB, proteins involved in peptidoglycan biosynthesis. []
Mechanism of Action
Numerous studies focus on understanding the mechanisms behind mecillinam resistance in various bacterial species. Research shows that mutations in diverse genes, not solely related to cell wall synthesis, contribute to resistance. [, , ] This understanding is crucial for developing strategies to circumvent resistance and optimize mecillinam's efficacy.
Exploring Synergy with Other Antibiotics
Studies have explored the synergistic potential of mecillinam in combination with other antibiotics, particularly β-lactams, to enhance activity against resistant strains. [, ] These investigations aim to expand the clinical utility of mecillinam and combat increasingly resistant pathogens.
Evaluating Mecillinam Susceptibility in Various Clinical Isolates
Related Compounds
Pivmecillinam
Compound Description: Pivmecillinam is the orally administered prodrug of mecillinam. [, , ] It is rapidly hydrolyzed in vivo to release the active mecillinam. Pivmecillinam is often used in clinical practice for treating uncomplicated urinary tract infections (UTIs) due to its good oral bioavailability and favorable safety profile. [, ]
Relevance: Pivmecillinam is directly relevant to mecillinam as it is the prodrug form that delivers mecillinam in vivo after oral administration. They share an identical mechanism of action, targeting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. [, , ]
Ampicillin
Compound Description: Ampicillin is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis. [, , ] It is commonly used to treat various infections, including UTIs.
Amoxicillin
Compound Description: Amoxicillin, like ampicillin, is a β-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis. [, , ] It is often used in combination with clavulanate (a β-lactamase inhibitor) to overcome bacterial resistance.
Relevance: Amoxicillin, particularly when combined with clavulanate, is relevant to mecillinam due to its potential to restore mecillinam susceptibility in certain mecillinam-resistant strains, such as those with high-level TEM-1 β-lactamase production. [] This combination strategy offers a potential therapeutic approach to combat mecillinam resistance.
Clavulanic Acid
Compound Description: Clavulanic acid is a β-lactamase inhibitor that is often co-administered with β-lactam antibiotics like amoxicillin to extend their spectrum of activity against β-lactamase-producing bacteria. [, ]
Relevance: While not structurally related to mecillinam, clavulanic acid is relevant in the context of combating mecillinam resistance. Studies have demonstrated that combining mecillinam with clavulanic acid can restore mecillinam's efficacy against certain resistant strains. [, ]
Cefotaxime
Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic, known for its broad-spectrum activity against Gram-negative and some Gram-positive bacteria. It acts by inhibiting bacterial cell wall synthesis. [, , ]
Relevance: Cefotaxime serves as a comparator antibiotic in several studies evaluating the efficacy of mecillinam against Enterobacteriaceae. [, , ] Rising resistance rates to third-generation cephalosporins, like cefotaxime, highlight the need for alternative treatment options, such as mecillinam.
Fosfomycin
Compound Description: Fosfomycin is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis through a unique mechanism. [, , ] It is often used for urinary tract infections and considered a first-line treatment option in some countries. []
Relevance: Fosfomycin is frequently compared to mecillinam in studies assessing their efficacy against Enterobacteriaceae, particularly in the context of UTI treatment. [, , ] Both antibiotics show promising activity and comparable resistance profiles, making them valuable options for managing UTIs.
6-Aminopenicillanic acid (6-APA)
Compound Description: 6-Aminopenicillanic acid (6-APA) is the core chemical structure of penicillin antibiotics and serves as a precursor for synthesizing various penicillin derivatives, including mecillinam. []
Relevance: 6-APA is structurally related to mecillinam as it forms the foundational nucleus of the mecillinam molecule. Understanding the effects of 6-APA on bacterial morphology and its interaction with bacterial cell walls provides insights into the mechanism of action of mecillinam. []
Cefoxitin
Compound Description: Cefoxitin is a second-generation cephalosporin antibiotic that is resistant to hydrolysis by many beta-lactamases. [, ] It is used to treat various bacterial infections, often those resistant to first-generation cephalosporins.
Relevance: Cefoxitin's relevance to mecillinam stems from its inclusion in studies examining the synergistic effects of combining mecillinam with other beta-lactams. [, ]
Nitrofurantoin
Compound Description: Nitrofurantoin is an antibiotic primarily used to treat urinary tract infections. [, , ] It disrupts bacterial enzyme systems involved in carbohydrate metabolism, ultimately inhibiting bacterial growth.
Relevance: Nitrofurantoin is frequently included as a comparator antibiotic in studies evaluating the efficacy of mecillinam against Enterobacteriaceae in the context of UTI treatment. [, , ] Comparing mecillinam to nitrofurantoin helps researchers understand its relative potency and potential advantages in treating UTIs.
Trimethoprim-Sulfamethoxazole
Compound Description: Trimethoprim-sulfamethoxazole (TMP-SMX) is a combination antibiotic frequently used to treat a variety of bacterial infections, including UTIs. [, , ] It works by inhibiting different steps in bacterial folate synthesis, a pathway essential for bacterial growth.
Relevance: Like nitrofurantoin, TMP-SMX serves as a comparator antibiotic in studies evaluating mecillinam's efficacy against Enterobacteriaceae, particularly for UTIs. [, , ] Comparisons with established UTI treatments like TMP-SMX help establish the potential role and advantages of mecillinam in clinical practice.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AM-9514 is a novel, potent Glucokinase (GK) activator. AM-9514 showed a favorable combination of in vitro potency, enzyme kinetic properties, acceptable pharmacokinetic profiles in preclinical species, and robust efficacy in a rodent PD model. Glucokinase (GK) activators represent a class of type 2 diabetes therapeutics actively pursued due to the central role that GK plays in regulating glucose homeostasis.
AM-9635 is a potent and selective PI3Kδ inhibitor. AM-9635 showes good cellular potency (in vitro pAKT IC50 = 4.2 nM ). AM-96352 inhibits KLH-specific IgG and IgM in a dosedependent manner AM-9635 is well tolerated at all doses and exhibits significantly reduced IgG and IgM specific antibodies . PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival.
AM966 is an orally bioavailable, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1) that has an IC50 value of 17 nM in a calcium assay using CHO cells transfected with the human LPA1 receptor. It is selective for LPA1 over the LPA2, LPA3, LPA4, and LPA5 receptors (IC50s = 1,700, 1,600, 7,700, and 8,600 nM for LPA2-5, respectively). In vitro, AM966 inhibits LPA-induced lung fibroblast cell chemotaxis (IC50 = 181 nM), increases barrier permeability, activates RhoA, and induces phosphorylation of myosin light chain and vascular endothelium cadherin (VE-cadherin). At a dose of 30 mg/kg in mice, it reduces inflammation, tissue fibrosis, and vascular permeability following bleomycin-induced lung injury. AM966 also blocks amitriptyline-induced ERK1/2, CREB, and insulin growth factor-1 receptor (IGF-IR) phosphorylation in vitro. AM966 is a potent, selective, and orally active LPA receptor antagonist which inhibits lung fibrosis in the mouse bleomycin model. In vitro, AM966 inhibited LPA-stimulated intracellular calcium release from Chinese hamster ovary cells stably expressing human LPA receptors and inhibited LPA-induced chemotaxis of human IMR-90 lung fibroblasts expressing LPA receptors. AM966 reduced lung injury, vascular leakage, inflammation and fibrosis at multiple time points following intratracheal bleomycin instillation. AM966 also decreased lactate dehydrogenase activity and tissue inhibitor of metalloproteinase-1, transforming growth factor beta1, hyaluronan and matrix metalloproteinase-7, in bronchoalveolar lavage fluid.
Amanozine is a triazine-based diuretic agent. Amanozine is structurally similar to the diuretic agent chlorazanil. Amanozine is a diamino-1,3,5-triazine.